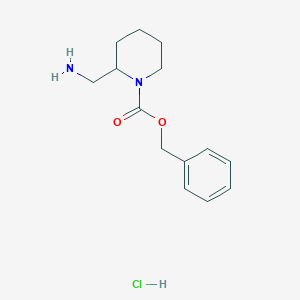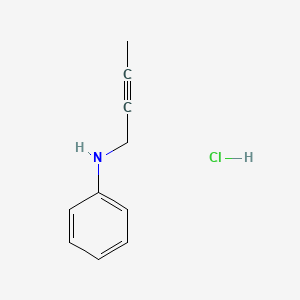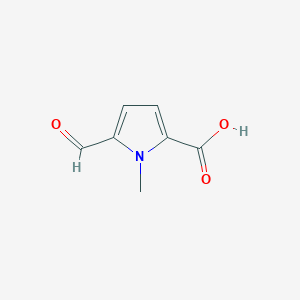
4'-Tert-butyl-3-chloro-1,1'-biphenyl-4-amine hydrochloride
Übersicht
Beschreibung
4’-Tert-butyl-3-chloro-1,1’-biphenyl-4-amine hydrochloride is a chemical compound with the molecular formula C16H19Cl2N and a molecular weight of 296.23 . It is used for proteomics research .
Chemical Reactions Analysis
While specific chemical reactions involving 4’-Tert-butyl-3-chloro-1,1’-biphenyl-4-amine hydrochloride are not available, related compounds are known to be involved in various types of reactions. For instance, tBuBrettPhos is a phosphine ligand widely used in palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
4’-Tert-butyl-3-chloro-1,1’-biphenyl-4-amine hydrochloride has a molecular weight of 296.23 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis of Amines
- N-tert-Butanesulfinyl aldimines and ketimines are versatile intermediates for asymmetric synthesis of amines. They facilitate the synthesis of a wide range of highly enantioenriched amines, such as alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. The tert-butanesulfinyl group serves multiple functions: activating imines for nucleophilic addition, acting as a chiral directing group, and being readily removable post-nucleophilic addition by acid treatment (Ellman, Owens & Tang, 2002).
Ligand Chemistry and Transition Metal Complexes
- The electronic structures of bis(o-iminobenzosemiquinonato)metal complexes (Cu, Ni, Pd) have been studied extensively. These complexes exhibit intriguing electronic and magnetic properties due to the presence of radical ligands. The electrochemistry of these complexes has been explored, revealing a series of reversible one-electron-transfer waves, indicating their potential in electronic and magnetic applications (Chaudhuri et al., 2001).
DNA/Protein Binding and Anticancer Activity
- Cyclometalated Rh(III) and Ir(III) complexes have shown efficient binding with calf thymus DNA and bovine serum albumin, indicating potential therapeutic applications. These complexes have been synthesized and characterized, offering insight into their interaction with biological molecules and potential in cancer treatment (Mukhopadhyay et al., 2015).
Crystal Structure Analysis
- The crystal structure of certain amines reveals U-shaped conjugated cores with planarity enforced by intramolecular hydrogen bonding. Such insights are crucial for understanding molecular interactions and designing molecules with specific properties (Ostercamp, Preston & Onan, 1993).
Eigenschaften
IUPAC Name |
4-(4-tert-butylphenyl)-2-chloroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN.ClH/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(17)10-12;/h4-10H,18H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZPAJXYAVYTGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




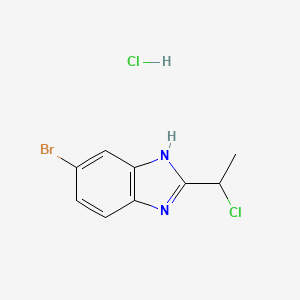
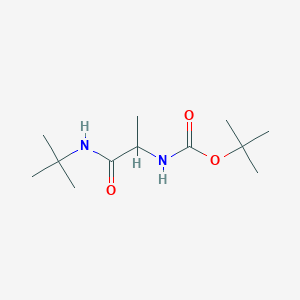
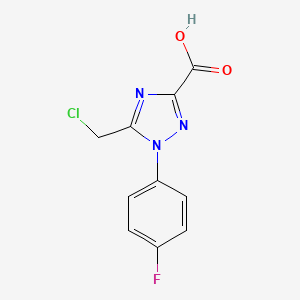



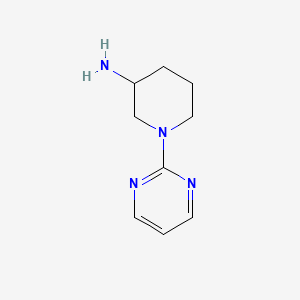
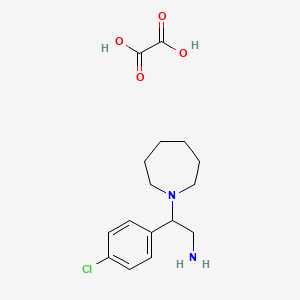
![N-[2-(4-amino-2-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochlhoride](/img/structure/B1520848.png)

